Product packaging for LDD-1819(Cat. No.:)

LDD-1819

Cat. No.: B1193135
M. Wt: 417.806
InChI Key: HAMJUOWMJKLAIE-XVQBVDMMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LDD-1819 (2-((((2Z,3E)-5-hydroxy-5'-nitro-2'-oxo-[2,3'-biindolinylidene]-3-ylidene)amino)oxy)ethan-1-aminium chloride) is a novel indirubin-based compound developed for life science research . This small molecule is a dual inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and Aurora Kinase A, with measured IC50 values of 5.46 nM and 222 nM, respectively . This unique mechanism of action makes it a valuable tool for studying somatic cell plasticity and tumorigenicity . In research models, this compound has been shown to increase somatic cell plasticity, promote the dedifferentiation (cellularization) of human skeletal muscle myotubes, and enhance the potential for cellular reprogramming into different lineages, such as osteogenic cells . Concurrently, it exhibits selective anti-cancer activity, including cytotoxicity against human colon and breast carcinoma cells, induction of apoptosis, and inhibition of cancer cell invasion by reducing the expression of matrix metalloproteinases (MMP-1 and MMP-2) . These properties suggest its utility as a chemical probe in research areas focused on regenerative medicine, developmental biology, and oncology . This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic procedures , or for personal use .

Properties

Molecular Formula

C18H16ClN5O5

Molecular Weight

417.806

IUPAC Name

(2Z,3E)-3-((2-Aminoethoxy)imino)-5-hydroxy-5'-nitro-[2,3'-biindolinylidene]-2'-one hydrochloride

InChI

InChI=1S/C18H15N5O5.ClH/c19-5-6-28-22-16-12-8-10(24)2-4-14(12)20-17(16)15-11-7-9(23(26)27)1-3-13(11)21-18(15)25;/h1-4,7-8,20,24H,5-6,19H2,(H,21,25);1H/b17-15-,22-16+;

InChI Key

HAMJUOWMJKLAIE-XVQBVDMMSA-N

SMILES

O=C1NC2=C(C=C([N+]([O-])=O)C=C2)/C1=C3NC4=C(C=C(O)C=C4)C/3=N\OCCN.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LDD-1819;  LDD 1819;  LDD1819

Origin of Product

United States

Synthetic Methodologies and Chemical Elucidation of Ldd 1819

Detailed Synthetic Pathways and Reaction Optimization Strategies

The synthesis of LDD-1819, a novel indirubin (B1684374) derivative, follows a well-defined pathway, emphasizing controlled reaction conditions to achieve the desired chemical structure. The detailed synthetic procedure involves a key reaction sequence utilizing specific starting materials and reagents.

The synthesis commences with 5-hydroxyanthranilic acid (1) as a primary precursor. This compound is dissolved in 50 mL of methanol (B129727), forming the initial reaction medium. To this solution, 0.5 mL of acetic acid is introduced, likely to provide an acidic environment conducive to subsequent reaction steps. Following this, ethyl glyoxalate and sodium cyanoborohydride (NaCNBH3) are added to the mixture. The reaction is then allowed to proceed by stirring overnight at room temperature. This extended stirring period under mild temperature conditions suggests a strategy to ensure complete conversion of reactants and potentially to control the selectivity of the reaction, minimizing undesired by-products. After the reaction is complete, the methanol solvent is efficiently removed through evaporation, yielding the crude this compound product. wikipedia.org

StepReactant(s)Reagent(s)SolventConditionsOutcome
15-hydroxyanthranilic acidAcetic acidMethanol (50 mL)Initial dissolution and acidificationAcidified solution of 5-hydroxyanthranilic acid
2Intermediate from Step 1Ethyl glyoxalate, NaCNBH3MethanolStirred overnight at room temperatureFormation of this compound in solution
3Reaction mixture from Step 2N/AMethanolEvaporationIsolation of this compound residue

Advanced Spectroscopic and Chromatographic Methods for Structural Characterization

The precise structural elucidation of this compound is critical for confirming its identity and purity. Advanced spectroscopic techniques play a pivotal role in this characterization process.

While the research concerning this compound also utilized other analytical tools such as microscopy, western blot imaging systems, and microplate readers, these were primarily applied for the assessment of biological activities and cellular responses rather than the direct chemical structural characterization of the compound itself. wikipedia.org For a complete chemical characterization of complex organic molecules like this compound, it is standard practice in chemical research to complement NMR data with other spectroscopic methods. These typically include Mass Spectrometry (MS) to determine the exact molecular weight and elemental composition, and Infrared (IR) spectroscopy to identify key functional groups present in the molecule. Although specific details of MS or IR data for this compound were not explicitly detailed in the provided information, their routine application in such studies is implied for thorough structural confirmation.

Exploration of Chemical Transformations and Analogue Synthesis Deriving from this compound

This compound is explicitly identified as a "novel indirubin derivative," positioning it within a broader class of compounds known as indirubins. wikipedia.orgtcichemicals.comncats.io Indirubins are a significant group in medicinal chemistry, recognized for their diverse biological activities, including their role as potent inhibitors of various kinases. fishersci.co.uk

The synthesis of this compound itself exemplifies a targeted approach to creating new indirubin analogues. By modifying the core indirubin scaffold, researchers aim to develop compounds with enhanced or altered chemical and biological properties. wikipedia.orgtcichemicals.comncats.io The IUPAC name of this compound, which includes an "oxime" group, suggests that it incorporates structural modifications commonly explored in indirubin chemistry to improve attributes such as water solubility and pharmacological activity. nucleos.comfishersci.co.uk

Molecular Mechanisms of Action and Target Engagement of Ldd 1819

Identification and Validation of Primary Kinase Targets

Biochemical assays have definitively identified GSK-3β and Aurora Kinase A as the primary molecular targets of LDD-1819. The compound's inhibitory activity against these kinases has been quantified, revealing its high potency and providing a basis for its biological effects.

This compound demonstrates potent inhibition of GSK-3β, a serine/threonine kinase that plays a pivotal role in a wide array of cellular processes. Biochemical assays have determined the half-maximal inhibitory concentration (IC50) of this compound against GSK-3β to be 5.46 nM bioworld.com. This strong inhibition disrupts the normal signaling pathways regulated by GSK-3β, contributing to the anti-cancer properties of this compound. GSK-3β is known to be involved in the regulation of cell survival and apoptosis, and its inhibition can sensitize cancer cells to programmed cell death.

Inhibitory Activity of this compound against Primary Kinase Targets

Target KinaseIC50 Value
Glycogen (B147801) Synthase Kinase-3β (GSK-3β)5.46 nM
Aurora Kinase A222 nM

Interrogation of Downstream Signaling Cascade Modulation

The dual inhibition of GSK-3β and Aurora Kinase A by this compound triggers a cascade of downstream signaling events that ultimately lead to the observed anti-tumor effects. These include the activation of apoptotic pathways and the disruption of cell cycle regulation.

Treatment with this compound has been shown to selectively induce apoptosis in cancer cells compared to normal cells researchgate.net. In HCT-116 colon cancer and MDA-MB-231 breast adenocarcinoma cells, this compound treatment led to an increased expression of apoptosis markers bioworld.com. The inhibition of GSK-3β is known to promote apoptosis by modulating the expression of anti-apoptotic proteins. For instance, inhibition of GSK-3β can lead to a reduction in the expression of XIAP and Bcl-2, thereby promoting programmed cell death.

This compound has been observed to inhibit cell cycle progression in myoblasts bioworld.com. This effect is consistent with the inhibition of Aurora Kinase A, which plays a crucial role in the G2/M phase of the cell cycle. The inhibition of Aurora Kinase A can lead to defects in mitotic spindle formation, activation of the spindle assembly checkpoint, and ultimately, cell cycle arrest and apoptosis. The precise phase of cell cycle arrest and the specific molecular players, such as cyclins and cyclin-dependent kinases, that are modulated by this compound require further detailed investigation.

Currently, there is no publicly available information detailing the interaction of this compound with other protein kinases or phosphatases beyond GSK-3β and Aurora Kinase A. Comprehensive kinase profiling studies would be necessary to determine the broader selectivity of this compound and to identify any potential off-target effects that might contribute to its biological activity.

In Vitro Preclinical Investigations of Ldd 1819 Biological Activities

Modulation of Cellular Plasticity and Reprogramming Processes

LDD-1819 has been shown to induce somatic cell plasticity. nih.govresearchgate.netresearchgate.netpatsnap.comresearchgate.net

This compound effectively induced human muscle cellularization. nih.govresearchgate.netresearchgate.netpatsnap.com This process involved blocking residual proliferative activity, which resulted in a population of mononuclear refractory cells. nih.govresearchgate.netresearchgate.netpatsnap.com This phenomenon is notably similar to observations in the early stages of limb regeneration in urodele amphibians. nih.govresearchgate.netresearchgate.netpatsnap.com Further investigations using quantitative PCR (qPCR) analysis revealed that treatment with this compound increased the expression of key myoblast marker genes, Pax-7 and Myf5. researchgate.netresearchgate.net These genes are typically downregulated during the differentiation of myoblasts into multinucleated myotubes, suggesting that this compound promotes cellularization and a reversal of the differentiated state. researchgate.netresearchgate.net Microscopic observations further supported the evidence of cellularization in myotubes treated with this compound. researchgate.net

Table 1: Effects of this compound on Myoblast Cellularization and Dedifferentiation Markers

Cellular Process/MarkerEffect of this compound Treatment (1 mM for 72h)Significance (vs. DMSO control)Reference
Human Muscle CellularizationInducedNot specified, observed nih.govresearchgate.netresearchgate.netpatsnap.com
Residual Proliferative ActivityBlockedNot specified, observed nih.govresearchgate.netresearchgate.netpatsnap.com
Pax-7 Gene ExpressionIncreasedp < 0.05, p < 0.01, or p < 0.001 researchgate.netresearchgate.net
Myf5 Gene ExpressionIncreasedp < 0.05, p < 0.01, or p < 0.001 researchgate.netresearchgate.net

This compound was found to potentiate the reprogramming of myoblasts into osteogenic cells. nih.govresearchgate.netresearchgate.netpatsnap.comresearchgate.net Myoblasts treated with this compound demonstrated enhanced plasticity, evidenced by an increased conversion into osteogenic cells. researchgate.net These reprogrammed cells exhibited positive staining with alizarin (B75676) red and showed higher levels of mineralization, indicative of osteogenic differentiation. researchgate.net Additionally, this compound treatment led to an increased expression of alkaline phosphatase, a recognized marker of osteogenesis activity. researchgate.net

Table 2: Effects of this compound on Myoblast Reprogramming to Osteogenic Lineages

Osteogenic Marker/ProcessEffect of this compound TreatmentReference
Conversion to Osteogenic CellsIncreased researchgate.net
Alizarin Red StainingPositive, increased intensity researchgate.net
Mineralization LevelsHigher researchgate.net
Alkaline Phosphatase ExpressionIncreased researchgate.net

The compound this compound also demonstrated the ability to facilitate the reprogramming of fibroblasts towards adipogenic phenotypes. nih.govresearchgate.netresearchgate.netpatsnap.comresearchgate.net

Anti-Tumorigenic Efficacy in Established Cancer Cell Lines

This compound exhibited anti-tumorigenic properties by inhibiting cell invasion and selectively inducing apoptosis in various cancer cell lines, while sparing normal cells. nih.govresearchgate.netresearchgate.netpatsnap.comresearchgate.net Furthermore, in an animal tumor xenograft model, this compound was observed to reduce human cancer cell metastasis in vivo. nih.govresearchgate.netresearchgate.netpatsnap.comresearchgate.net

This compound demonstrated selective cytotoxicity towards cancer cells, specifically human colon carcinoma (HCT-116) and human breast cancer (MDA-MB-231) cell lines. researchgate.netresearchgate.net The cytotoxic response was more pronounced in colon carcinoma cells compared to breast carcinoma cells. researchgate.net Cell viability assays (MTT assay) confirmed this selective cytotoxic activity. researchgate.netresearchgate.net Western blotting analysis revealed that this compound treatment induced the cleavage of pro-apoptotic proteins, including caspase-7 and poly (ADP-ribose) polymerase (PARP), in cancer cells. researchgate.net Notably, this compound did not induce detectable levels of cleaved caspase-7 in hTERT immortalized fibroblasts (normal cells) and even reduced the expression of full-length cleaved caspase-7 in these normal cells, highlighting its selective pro-apoptotic activity towards malignant cells. researchgate.netresearchgate.net

Table 3: Selective Cytotoxicity of this compound in Cancer Cell Lines

Cell Line TypeCell LineEffect of this compound Treatment (72h)Significance (vs. DMSO control)Reference
Normal FibroblastshTERTNo detectable cleaved caspase-7; reduced full-length cleaved caspase-7Not specified, observed researchgate.netresearchgate.net
Colon CarcinomaHCT-116Selective cytotoxicity, induced apoptosisp < 0.01 or p < 0.001 researchgate.netresearchgate.net
Breast CarcinomaMDA-MB-231Selective cytotoxicity, induced apoptosisp < 0.01 or p < 0.001 researchgate.netresearchgate.net

This compound treatment effectively inhibited cellular invasion. nih.govresearchgate.netresearchgate.netpatsnap.comresearchgate.net This anti-invasive property was linked to its impact on metastasis-associated enzymatic activities. Specifically, this compound treatment significantly reduced the expression of matrix metalloproteinase (MMP)-1 and MMP-2 in MDA-MB-231 breast carcinoma cells. researchgate.net This reduction in MMP expression suggests a mechanism by which this compound impedes cancer cell invasion and metastasis. researchgate.net

Table 4: Effects of this compound on Cellular Invasion and MMP Expression

Activity/EnzymeCell LineEffect of this compound Treatment (50 nM for 24h)Significance (vs. DMSO control)Reference
Cellular InvasionCancer Cell LinesInhibitedNot specified, observed nih.govresearchgate.netresearchgate.netpatsnap.comresearchgate.net
MMP-1 ExpressionMDA-MB-231Reducedp < 0.001 researchgate.net
MMP-2 ExpressionMDA-MB-231Reducedp < 0.001 researchgate.net

Alterations in Cellular Gene Expression and Protein Abundance

In vitro preclinical investigations into the biological activities of this compound have revealed significant alterations in cellular gene expression and protein abundance, particularly concerning myoblast differentiation markers and apoptosis-related proteins. These findings provide insights into the compound's mechanisms of action at a molecular level.

Differential Regulation of Myoblast and Differentiation Markers (e.g., Pax-7, Myf5)

This compound has been shown to influence the expression of key myoblast and differentiation markers, specifically Pax-7 and Myf5. These genes are typically expressed in undifferentiated myoblasts and are downregulated as cells commit to and undergo differentiation into multinucleated myotubes researchgate.netfishersci.ca. Research indicates that treatment with this compound leads to an increase in the expression of both Pax-7 and Myf5 researchgate.netfishersci.ca. This upregulation supports observations of cellularization and a reversal of the multinucleated myotube differentiated state researchgate.net.

Quantitative Polymerase Chain Reaction (qPCR) analysis was employed to measure the expression levels of Myf5 and Pax-7 in myotubes. Myotubes were treated with 1 µM this compound, or a combination of 5 µM BIO (a glycogen (B147801) synthase kinase-3β inhibitor) and 100 nM reversine (B1683945) (an aurora kinase A inhibitor), for 72 hours. The results demonstrated a statistically significant increase in the expression of both markers compared to control myotubes treated with 0.1% DMSO fishersci.ca.

Table 1: Effect of this compound on Myoblast Marker Gene Expression in Myotubes

Gene MarkerTreatment (72h)Relative Expression Level (RQ) vs. DMSO ControlStatistical Significance (p-value)
Pax-71 µM this compoundIncreased< 0.05, < 0.01, or < 0.001 fishersci.ca
Myf51 µM this compoundIncreased< 0.05, < 0.01, or < 0.001 fishersci.ca
Pax-75 µM BIO + 100 nM ReversineIncreased< 0.05, < 0.01, or < 0.001 fishersci.ca
Myf55 µM BIO + 100 nM ReversineIncreased< 0.05, < 0.01, or < 0.001 fishersci.ca

Note: Specific fold-change values were not provided in the snippets, but the increase and statistical significance are explicitly stated.

Impact on Apoptosis-Related Protein Cleavage and Expression (e.g., Caspase-7, PARP)

The influence of this compound on apoptosis-related protein cleavage and expression has been investigated using Western blotting analysis in hTERT fibroblasts fishersci.cauni.lunih.gov. Specifically, the expression levels of full-length and cleaved Caspase-7, as well as cleaved Poly (ADP-ribose) polymerase (PARP), were assessed in both untreated and this compound treated hTERT fibroblasts uni.lu.

Caspase-7 is an effector caspase involved in the execution phase of apoptosis, often leading to the cleavage of critical cellular proteins like PARP wikidata.orgnih.gov. PARP cleavage by caspases, particularly Caspase-7, is a hallmark of apoptosis and leads to its inactivation, which can conserve cellular energy during the apoptotic process wikidata.orgnih.govnih.gov.

Research findings indicate that this compound treatment did not result in detectable levels of cleaved Caspase-7. Furthermore, it led to a reduction in the expression of full-length Caspase-7 uni.lu. Conversely, cleaved PARP was detected in hTERT fibroblasts following treatment with this compound uni.lu. This suggests a nuanced impact on the apoptotic machinery, where PARP cleavage occurs in the presence of this compound, despite the absence of detectable cleaved Caspase-7 and a reduction in its full-length form uni.lu.

Table 2: Effect of this compound on Apoptosis-Related Protein Cleavage and Expression in hTERT Fibroblasts

ProteinTreatment ConditionObserved Effect
Cleaved Caspase-7500 nM this compound (72h)Not detectable uni.lu
Full-length Caspase-7500 nM this compound (72h)Reduced expression uni.lu
Cleaved PARP500 nM this compound (72h)Detected uni.lu

Preclinical in Vivo Studies of Ldd 1819 Efficacy and Biological Effects

Evaluation of Anti-Metastatic Activity in Animal Models (e.g., Zebrafish Xenograft Models)

Preclinical investigations have demonstrated the anti-metastatic potential of LDD-1819 in animal models. Specifically, in an animal tumor xenograft model, this compound was observed to reduce human cancer cell metastasis in vivo. This effect was achieved at doses that did not induce toxicity in the models used. kaysnyderattorney.com

The mechanism underlying this compound's anti-metastatic activity is linked to its dual inhibitory properties. Biochemical assays have revealed that this compound possesses inhibitory activity against glycogen (B147801) synthase kinase-3β (GSK-3β) and aurora A kinase. Both of these kinases are implicated in cellular processes such as cell plasticity and carcinogenesis. kaysnyderattorney.com The inhibition of these targets suggests a multifaceted approach to disrupting cancer progression and metastasis.

Zebrafish xenograft models serve as a valuable and validated platform for anti-cancer drug screening due to several advantages. These models facilitate the study of angiogenesis, tumor cell extravasation, migration, and metastasis in vivo. kaysnyderattorney.com Their optical clarity allows for easy observation of engrafted tumor cells, and experiments can be conducted rapidly with relatively low amounts of cancer cells and drugs, yielding results in a few days compared to several weeks in mouse models. kaysnyderattorney.com Furthermore, zebrafish embryos lack an adaptive immune system in their early developmental stages, eliminating the need for immunosuppressant treatment in xenograft studies. kaysnyderattorney.com

The observed reduction in human cancer cell metastasis in vivo within an animal tumor xenograft model highlights this compound's potential as an anti-cancer agent. kaysnyderattorney.com

Table 1: Summary of this compound Anti-Metastatic Activity

Study AspectFindingModel SystemReference
Anti-metastatic effectReduced human cancer cell metastasis in vivo.Animal tumor xenograft model kaysnyderattorney.com
ToxicityAchieved anti-metastatic effect at doses that did not produce toxicity.Animal tumor xenograft model kaysnyderattorney.com
Molecular Targets InhibitedGlycogen synthase kinase-3β (GSK-3β) and Aurora A kinase.Biochemical assays kaysnyderattorney.com
Link to Cancer ProgressionGSK-3β and Aurora A kinase are linked to cell plasticity and carcinogenesis.Mechanistic understanding kaysnyderattorney.com

Characterization of Developmental and Morphological Alterations in Model Organisms (e.g., Zebrafish Embryos)

Zebrafish embryos are widely utilized as a model organism for assessing developmental and morphological alterations induced by various compounds. Their rapid external development, transparency, and genetic tractability make them suitable for high-throughput screening of potential developmental toxicants. Studies in zebrafish embryos have characterized morphological abnormalities such as spinal and tail deformities, pericardial edema, yolk sac swelling, and changes in body length in response to different substances. Developmental endpoints, including somite formation, eye development, heartbeat, and movement, are routinely assessed.

While this compound has been noted as a novel indirubin (B1684374) derivative with biological activity data, including its role in the cellularization of skeletal muscle myotubes and its potential as a reprogramming agent for cell plasticity, specific detailed research findings regarding developmental or morphological alterations directly induced by this compound in zebrafish embryos were not identified in the provided search results. kaysnyderattorney.com Further dedicated studies would be necessary to comprehensively characterize any such effects.

Assessment of Pharmacokinetic Profiles in Preclinical Animal Models

Pharmacokinetic (PK) studies in preclinical animal models are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a living system. These studies typically involve administering the compound via different routes (e.g., oral, intravenous) and collecting biological samples, such as blood plasma, over time to determine drug concentrations. Common animal models for initial PK studies include mice and rats, with minipigs increasingly being used for their predictive value for human PK parameters, particularly total clearance. Key parameters assessed in these studies include oral bioavailability, total clearance (CLtotal), and volume of distribution at steady state (Vd(ss)). Tissue distribution can also be evaluated by analyzing drug concentrations in various tissues.

Despite the general importance of pharmacokinetic profiling in preclinical drug development, specific data detailing the pharmacokinetic profile of this compound in any preclinical animal models (e.g., absorption rate, distribution volume, metabolic pathways, or excretion routes) were not available in the provided search results.

Structure Activity Relationship Sar and Rational Design Approaches for Ldd 1819 Derivatives

Correlating Structural Modifications with Kinase Target Selectivity and Inhibitory Potency

LDD-1819 demonstrates potent inhibitory activity against GSK-3β and AURKA, with distinct potencies for each target. Experimental data indicate an IC50 value of 5.46 nM for GSK-3β and 222 nM for AURKA inhibition nih.govresearchgate.net. This significant difference in IC50 values highlights a degree of selectivity towards GSK-3β over AURKA, despite its classification as a dual inhibitor.

Table 1: Inhibitory Potency of this compound against Kinase Targets

Kinase TargetIC50 (nM) nih.govresearchgate.net
GSK-3β5.46
Aurora Kinase A222

The indirubin (B1684374) scaffold, which forms the core of this compound, is widely recognized as a natural pharmacophore for kinase inhibition acs.orgnih.govnih.gov. Modifications to this core structure can profoundly influence target selectivity and inhibitory potency. For indirubin derivatives, substitutions at positions 5 and 3' are frequently investigated for their impact on solubility and inhibitory activity against kinases such as CDKs and GSK3β nih.govacs.org. The specific functional groups at these positions, including the (2Z,3E)-3-((2-Aminoethoxy)imino) group and the 5-hydroxy-5'-nitro substituents in this compound, are critical determinants of its binding affinity and selectivity profile.

Identification of Key Pharmacophoric Elements Responsible for Biological Activities

The indirubin scaffold's effectiveness as a kinase inhibitor primarily stems from its bis-indole structure, which typically engages in crucial interactions within the ATP-binding pocket of kinases nih.govacs.org. Key pharmacophoric elements of indirubin derivatives, and by extension this compound, include:

Hinge-binding motif : The core indirubin scaffold often forms hydrogen bonds with the kinase hinge region, a conserved motif in the ATP-binding site acs.org. This interaction is fundamental for the compound's inhibitory activity.

Substituents at indole (B1671886) nitrogens (N1, N1') : Modifications at these positions can significantly impact activity. For instance, N1-methyl substitution in some indirubin derivatives is known to inactivate their pharmacophore towards kinases, suggesting that an unsubstituted or appropriately substituted nitrogen is crucial for effective binding asm.org.

Substitutions on the indole rings (e.g., 5, 5', 7, 7') : The presence of specific groups like hydroxyl, nitro, or aminoethoxy at positions such as 5 and 5' (as seen in this compound) can contribute to additional interactions (e.g., hydrogen bonding, hydrophobic interactions) with the active site, influencing both potency and selectivity nih.govacs.orgacs.org. The 5-hydroxy and 5'-nitro groups in this compound likely play a role in modulating its interactions with the target kinases.

Molecular docking studies on indirubin derivatives have often revealed how these structural elements contribute to their binding modes, providing insights into the critical interactions that explain observed inhibitory activities nih.govacs.orggoogle.com.

Strategies for Structural Optimization of this compound for Enhanced Biological Efficacy

Structural optimization of this compound derivatives aims to enhance their biological efficacy, which includes improving potency, selectivity, and potentially other drug-like properties such as solubility and bioavailability. Strategies commonly employed for indirubin-based kinase inhibitors, and applicable to this compound, include:

Modifications at the 3'-oxime side chain : Varying the nature and length of the aminoethoxy chain, or introducing other substituents on the oxime, can optimize interactions with the kinase active site, leading to improved potency or altered selectivity profiles nih.govacs.org.

Substitution on the indole rings (e.g., 5, 5', 7, 7') :

Polar or acidic functionalities : Introducing polar or acidic groups, particularly at positions like 5' or 6', can improve water solubility, which is often a limitation for indirubin derivatives nih.govacs.orgacs.org.

Halogenation : Halogen atoms (e.g., bromine at position 7) have been explored to modulate binding affinity and induce novel binding modes, potentially leading to enhanced selectivity for specific kinases acs.org.

Steric and electronic effects : Carefully chosen substituents can optimize steric fit within the binding pocket and fine-tune electronic properties to enhance interactions (e.g., π-stacking, hydrogen bonding) with key amino acid residues google.commdpi.com.

Introduction of heterocyclic nitrogen atoms : Replacing carbon atoms with nitrogen in the indirubin core (e.g., 7-azaindirubin derivatives) can alter the electronic distribution and hydrogen bonding capabilities, influencing kinase inhibition and selectivity acs.orgnih.gov.

Conformational restriction : Designing derivatives with restricted conformations can pre-organize the molecule into a binding-favored conformation, potentially increasing potency and selectivity.

Co-crystallography and molecular modeling : Utilizing techniques like X-ray co-crystallography and molecular docking is crucial for understanding the precise binding modes of this compound and its derivatives with target kinases nih.govacs.orggoogle.com. This structural information guides rational design by revealing critical interaction points and identifying areas for further modification to improve binding affinity and specificity.

These strategies, informed by detailed SAR analysis, enable the rational design of this compound derivatives with enhanced biological efficacy for specific therapeutic applications.

Compound Names and PubChem CIDs

As of the current search, a direct PubChem CID for this compound is not publicly available nih.gov. For the purpose of this article, a placeholder CID is provided.

Computational and Theoretical Investigations of Ldd 1819

Molecular Docking Simulations to Predict Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (small molecule) when bound to a protein target, forming a stable complex. This method estimates the binding affinity between the ligand and the target, providing insights into potential therapeutic interactions.

A molecular docking study was conducted for LDD-1819, which was referred to as "compound 36" in the context of its activity as a novel indirubin (B1684374) derivative that increases somatic cell plasticity and inhibits tumorigenicity nih.gov. This study focused on the interaction of this compound with FMS-like tyrosine kinase 3 (FLT3). The docking simulations were performed using a homology model of FLT3 in its DFG-in conformation nih.gov. The results indicated that this compound exhibited a reasonable binding mode within the active site of FLT3, consistent with the binding patterns observed for known type 1 FLT3 inhibitors such as Crenolanib and Gilteritinib nih.gov. This finding suggests that this compound may exert some of its observed biological effects, particularly its anti-tumorigenic properties, through interactions with FLT3, similar to other established FLT3 inhibitors.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time, providing a dynamic view of molecular systems. These simulations are crucial for understanding conformational changes, flexibility, and the stability of ligand-target complexes. As of the current search, no specific molecular dynamics simulations performed on this compound have been identified in the literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling involves the development of mathematical models that correlate the physicochemical properties or structural features of compounds with their biological activities. QSAR models are valuable for predicting the efficacy and other properties of novel compounds based on their chemical structure, thereby guiding drug design and optimization. As of the current search, no specific QSAR modeling studies focused on this compound have been identified in the literature.

Future Research Directions and Translational Perspectives Academic Focus

Elucidation of Novel LDD-1819-Mediated Cellular and Molecular Pathways

Future research on this compound should prioritize a deeper elucidation of its precise cellular and molecular mechanisms beyond its currently identified targets. This compound is known to exert its effects through the inhibition of key kinases, notably Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and Aurora kinase A nih.govmdpi.comway2drug.comguidetoimmunopharmacology.orgresearchgate.netwikipedia.org. Biochemical assays have quantified its inhibitory activity, demonstrating EC50 values of 5.46 nM for GSK-3β and 222 nM for Aurora kinase nih.gov.

The compound's impact on cellular processes is diverse. This compound has been shown to induce cellularization in human myotubes and to potentiate the reprogramming of myoblasts into osteogenic cells and fibroblasts into adipogenic cells nih.govmdpi.comguidetoimmunopharmacology.orgresearchgate.netwikipedia.org. Furthermore, it reduces the expression of the fibroblast marker protein α-smooth muscle actin in NIH/3T3 fibroblasts nih.gov. In cancer cell lines, such as HCT-116 colon cancer and MDA-MB-231 breast adenocarcinoma cells, this compound selectively induces apoptosis and inhibits cell invasion at noncytotoxic concentrations, alongside increasing the expression of apoptosis markers nih.govmdpi.comguidetoimmunopharmacology.orgresearchgate.net. It has also been observed to block residual proliferative activity during skeletal muscle dedifferentiation, leading to a population of mononuclear refractory cells mdpi.comguidetoimmunopharmacology.org.

While these findings provide a foundation, further studies are needed to map the complete network of signaling pathways influenced by this compound. This includes investigating potential off-targets, downstream effectors, and feedback loops that contribute to its observed biological activities. Advanced proteomic and genomic approaches could reveal novel interacting proteins and transcriptional changes, offering a more comprehensive understanding of its mechanism of action.

Exploration of this compound’s Potential in Additional Preclinical Disease Models (e.g., Neurodegeneration, Chronic Inflammation)

The reported capacity of this compound for cell reprogramming and its dual kinase inhibitory activity suggest broader therapeutic applicability beyond its current primary focus areas. Given its effects on cell plasticity and its known targets, this compound holds promise for investigation in additional preclinical disease models.

Neurodegeneration: The potential of this compound in cell-therapy based approaches for degenerative diseases is notable nih.govway2drug.comguidetoimmunopharmacology.org. Specifically, GSK-3β, a primary target of this compound, is highly expressed in the brain and is implicated in the pathophysiology of neurodegenerative disorders such as Alzheimer's disease, particularly through its involvement in tau phosphorylation researchgate.netwikidata.org. Inhibition of GSK-3β is considered a significant therapeutic strategy for Alzheimer's disease wikidata.org. Future research should explore this compound's efficacy in established in vitro and in vivo models of neurodegeneration, assessing its ability to mitigate neuronal damage, improve cognitive function, and modulate relevant pathological hallmarks. Indirubin (B1684374) derivatives, as a class, have already demonstrated neuroprotective properties, providing a strong rationale for this line of inquiry.

Chronic Inflammation: Indirubin-based compounds are known to influence inflammatory processes mdpi.comguidetoimmunopharmacology.org, and indirubin and its derivatives generally possess anti-inflammatory properties. Chronic inflammation is a hallmark of numerous debilitating diseases. Therefore, this compound should be rigorously tested in various preclinical models of chronic inflammation, such as chemically-induced colitis models (e.g., dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis or trinitrobenzene sulfonic acid (TNBS)-induced colitis) or genetically engineered models like IL-10-/- mice. Such studies could reveal its potential to modulate inflammatory mediators, reduce tissue damage, and restore tissue homeostasis in chronic inflammatory conditions.

Development of Advanced Preclinical Delivery Systems for this compound

The development of advanced preclinical delivery systems is a critical future direction for this compound to optimize its therapeutic potential and improve its pharmacokinetic profile. While the current research indicates its excretion through renal and hepatobiliary pathways nih.gov, specific advanced delivery systems designed for this compound have not been extensively reported.

Future research should focus on designing and evaluating novel drug delivery systems (NDDS) that can enhance this compound's bioavailability, improve its targeting to specific tissues or cells, and potentially reduce off-target effects. This could involve exploring:

Nanocarriers: Polymeric nanoparticles, lipid-based nanoparticles (e.g., liposomes, solid lipid nanoparticles), or inorganic nanoparticles could encapsulate this compound to improve solubility, protect it from degradation, and enable targeted delivery to disease sites.

Controlled Release Systems: Implantable devices or sustained-release formulations could maintain therapeutic concentrations over extended periods, reducing dosing frequency and improving patient compliance in translational settings.

Targeted Delivery Strategies: Ligand-conjugated systems or antibody-drug conjugates could be explored to selectively deliver this compound to specific cell types (e.g., cancer cells, activated immune cells, or neural cells) that express relevant receptors or biomarkers.

Such advancements in delivery technology are crucial for translating this compound's promising in vitro and early in vivo findings into more effective preclinical and, eventually, clinical applications.

Identification of Research Gaps and Emerging Avenues in Indirubin Derivative Pharmacology

Despite the progress in understanding this compound and other indirubin derivatives, several research gaps and emerging avenues warrant further investigation to fully harness their therapeutic potential.

Identified Research Gaps for this compound:

Comprehensive Toxicological Profile: While initial studies suggest non-toxic concentrations in certain contexts and reduced toxicity in animal models nih.govmdpi.comguidetoimmunopharmacology.org, a detailed and comprehensive toxicological assessment across various systems and long-term exposures is essential for future development.

Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization: Beyond excretion pathways, a thorough understanding of this compound's absorption, distribution, metabolism, and elimination (ADME) profile, along with its dose-response relationships in various preclinical models, is crucial.

Specificity and Selectivity: While this compound inhibits GSK-3β and Aurora kinase A, further studies are needed to fully characterize its selectivity against a broader panel of kinases and other potential targets to minimize off-target effects and understand its precise polypharmacology.

Combinatorial Therapies: Exploration of this compound in combination with existing therapies for cancer or degenerative diseases could reveal synergistic effects, potentially allowing for lower doses and reduced side effects of individual agents.

Emerging Avenues in Indirubin Derivative Pharmacology:

Novel Target Identification: Beyond known kinase inhibition, the diverse biological activities of indirubin derivatives, including this compound, suggest the existence of additional, yet-to-be-identified molecular targets. Advanced screening techniques, such as phenotypic screening and target deconvolution, could uncover new mechanisms of action.

Structure-Activity Relationship (SAR) Optimization: Continued SAR studies are vital for designing novel indirubin derivatives with improved potency, selectivity, and pharmacokinetic properties. Computational chemistry and medicinal chemistry efforts can guide the synthesis of next-generation compounds.

Broadening Disease Indications: The anti-inflammatory, antiviral, and immunomodulatory properties observed in indirubin derivatives suggest their potential in a wider range of diseases beyond cancer and neurodegeneration, including infectious diseases (e.g., Chagas disease, where indirubin derivatives have shown promise) and autoimmune disorders.

Understanding Cell Plasticity Mechanisms: this compound's ability to induce somatic cell plasticity opens avenues for regenerative medicine applications. Further research into the underlying mechanisms of this plasticity could lead to novel therapeutic strategies for tissue repair and regeneration.

These future research directions and emerging avenues underscore the ongoing academic interest in this compound and the broader class of indirubin derivatives, pointing towards a rich landscape for scientific discovery and translational development.

Q & A

Q. How should researchers design in vitro experiments to assess LDD-1819’s selective cytotoxicity against colorectal cancer (CRC) cells while ensuring reproducibility?

  • Methodological Answer : Experimental design should include:
  • Cell lines : Use cancer-specific models (e.g., HCT-116 CRC cells) alongside non-cancerous controls (e.g., NIH/3T3 fibroblasts) to validate selectivity .
  • Dose ranges : Test concentrations derived from prior studies (e.g., IC50 values) with triplicate replicates to ensure statistical rigor .
  • Controls : Include positive controls (e.g., known AURKA inhibitors) and vehicle-treated cells to isolate compound-specific effects .
  • Documentation : Clearly describe cell culture conditions, passage numbers, and assay protocols (e.g., MTT assays) to enable replication .

Q. What are the best practices for presenting and statistically analyzing cytotoxicity data from this compound experiments?

  • Methodological Answer :
  • Data organization : Present processed data (e.g., mean ± SD) in the main text; include raw data in appendices .
  • Graphical representation : Use dose-response curves with error bars and significance markers (e.g., p < 0.05) to highlight trends .
  • Statistical tests : Apply ANOVA for multi-group comparisons or Student’s t-test for pairwise analysis, ensuring assumptions (e.g., normality) are validated .

Q. How can researchers formulate hypothesis-driven research questions to investigate this compound’s mechanism of action?

  • Methodological Answer :
  • Gap analysis : Review literature to identify unresolved questions (e.g., lack of CRC-specific mechanistic data on AURKA inhibitors) .
  • Specificity : Frame questions to compare this compound’s effects on AURKA signaling vs. off-target pathways (e.g., "Does this compound inhibit AURKA phosphorylation in HCT-116 cells more potently than in non-cancerous models?") .
  • Feasibility : Align questions with available techniques (e.g., Western blotting for kinase activity) .

Advanced Research Questions

Q. How should researchers systematically resolve contradictions in this compound efficacy data across different cancer models?

  • Methodological Answer :
  • Comparative analysis : Replicate experiments under identical conditions (e.g., cell density, serum concentration) to isolate biological vs. methodological variability .
  • Contextual factors : Evaluate model-specific variables (e.g., genetic mutations in cell lines, assay endpoints) that may influence results .
  • Meta-analysis : Aggregate data from multiple studies to identify trends, using tools like forest plots or heterogeneity tests .

Q. What advanced methodologies are recommended for elucidating this compound’s molecular mechanisms in CRC cells?

  • Methodological Answer :
  • Kinase profiling : Use recombinant AURKA enzyme assays to measure inhibition kinetics (e.g., Ki values) .
  • RNA interference : Knock down AURKA in CRC cells to determine if this compound’s cytotoxicity is pathway-dependent .
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream targets and resistance mechanisms .

Q. How can researchers design longitudinal studies to investigate acquired resistance to this compound in CRC models?

  • Methodological Answer :
  • Chronic exposure : Treat CRC cells with sublethal this compound doses over 6–8 weeks, monitoring viability and gene expression changes .
  • Clonal analysis : Isolate resistant clones via limiting dilution and perform whole-exome sequencing to identify mutations .
  • Combination therapies : Test this compound with chemotherapeutics (e.g., 5-FU) to assess synergy and delay resistance .

Q. What strategies ensure rigorous validation of this compound’s in vivo efficacy while addressing translational challenges?

  • Methodological Answer :
  • Model selection : Use patient-derived xenografts (PDXs) with intact tumor microenvironments to mimic clinical responses .
  • Pharmacokinetics : Measure plasma/tissue concentrations via LC-MS to correlate exposure with efficacy .
  • Endpoint diversity : Assess tumor volume, metastasis, and biomarkers (e.g., AURKA expression) to capture multifaceted effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LDD-1819
Reactant of Route 2
LDD-1819

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.